molecular formula C13H14N4O2S B297347 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol)

4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol)

Cat. No. B297347
M. Wt: 290.34 g/mol
InChI Key: SPJJRNQSPPKUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol), also known as TMBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. TMBP is a pyrazoline derivative that has been synthesized through a multi-step process involving the reaction of thiosemicarbazide with 2-acetylthiophene, followed by the reaction with hydrazine hydrate and finally, with methyl vinyl ketone.

Mechanism of Action

4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to selectively inhibit the activity of COX-2 by binding to the active site of the enzyme. This binding prevents the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has also been shown to have anticancer activity in vitro and in vivo by inducing apoptosis in cancer cells. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to have low toxicity in animal models, making it a safe candidate for further development as a therapeutic agent. However, 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol). One area of research could be the development of 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) derivatives with improved solubility and pharmacokinetic properties. Another area of research could be the investigation of 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research could be conducted to elucidate the molecular mechanisms underlying the anticancer and anti-inflammatory effects of 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol).

Synthesis Methods

The synthesis of 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) involves the reaction of thiosemicarbazide with 2-acetylthiophene in the presence of ethanol and concentrated hydrochloric acid. The resulting product is then reacted with hydrazine hydrate to form 2-(2-thienyl)hydrazono-3-methyl-1H-pyrazol-5(4H)-one. Finally, the reaction of 2-(2-thienyl)hydrazono-3-methyl-1H-pyrazol-5(4H)-one with methyl vinyl ketone in the presence of sodium hydroxide yields 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol).

Scientific Research Applications

4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been extensively studied for its potential use as a biological and chemical probe due to its unique chemical structure and properties. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to selectively inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that play a role in inflammation and pain. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has also been shown to have potential anticancer activity by inducing apoptosis in cancer cells.

properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-thiophen-2-ylmethyl]-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C13H14N4O2S/c1-6-9(12(18)16-14-6)11(8-4-3-5-20-8)10-7(2)15-17-13(10)19/h3-5,11H,1-2H3,(H2,14,16,18)(H2,15,17,19)

InChI Key

SPJJRNQSPPKUHI-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NN1)C(C2=CC=CS2)C3=C(NNC3=O)C

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=CS2)C3=C(NNC3=O)C

Origin of Product

United States

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